3-(4-METHOXYPHENYL)-2-{[(3Z)-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE
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Overview
Description
3-(4-METHOXYPHENYL)-2-{[(3Z)-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-2-{[(3Z)-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 2-amino-3-propyl-1H-indole-3-one under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized with anthranilic acid derivatives to yield the final quinazolinone product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-METHOXYPHENYL)-2-{[(3Z)-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring and the quinazolinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles like amines and thiols
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENYL)-2-{[(3Z)-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-amino-4-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one
- 7-chloro-3-methyl-3,4-dihydroquinazolin-4-one
Uniqueness
Compared to similar compounds, 3-(4-METHOXYPHENYL)-2-{[(3Z)-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE exhibits unique structural features that contribute to its distinct biological activities. The presence of the methoxyphenyl and indole moieties enhances its binding affinity to specific molecular targets, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C27H23N3O3 |
---|---|
Molecular Weight |
437.5g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-[(Z)-(2-oxo-1-propylindol-3-ylidene)methyl]quinazolin-4-one |
InChI |
InChI=1S/C27H23N3O3/c1-3-16-29-24-11-7-5-8-20(24)22(26(29)31)17-25-28-23-10-6-4-9-21(23)27(32)30(25)18-12-14-19(33-2)15-13-18/h4-15,17H,3,16H2,1-2H3/b22-17- |
InChI Key |
BEXFMTROQQMDSB-XLNRJJMWSA-N |
SMILES |
CCCN1C2=CC=CC=C2C(=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC)C1=O |
Isomeric SMILES |
CCCN1C2=CC=CC=C2/C(=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC)/C1=O |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC)C1=O |
Origin of Product |
United States |
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